molecular formula C57H85N21O15 B237729 Ristotetraose CAS No. 128142-69-8

Ristotetraose

Cat. No.: B237729
CAS No.: 128142-69-8
M. Wt: 620.6 g/mol
InChI Key: VRAKWGCRAPCZBP-UHFFFAOYSA-N
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Description

Ristotetraose (C₂₄H₄₂O₂₁, molecular weight: 666.6 g/mol) is a tetra-saccharide composed of four monosaccharide units linked via α-1,2 and β-1,4 glycosidic bonds. It is primarily derived from the enzymatic hydrolysis of rhamnogalacturonan I, a pectic polysaccharide found in plant cell walls . Its structural complexity and branching pattern distinguish it from linear oligosaccharides, enabling unique interactions with microbial enzymes and host receptors .

Properties

CAS No.

128142-69-8

Molecular Formula

C57H85N21O15

Molecular Weight

620.6 g/mol

IUPAC Name

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal

InChI

InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3

InChI Key

VRAKWGCRAPCZBP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O

Synonyms

ristotetraose

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Monosaccharide Units Glycosidic Linkages Molecular Weight (g/mol) Solubility (g/L) Key Biological Roles
Ristotetraose Rhamnose, Galactose α-1,2; β-1,4 666.6 120 Prebiotic, immunomodulation
Stachyose Galactose, Glucose α-1,6; β-1,2 666.6 250 Osmoprotectant, prebiotic
Maltotetraose Glucose α-1,4 666.6 300 Energy source, starch hydrolysis
Xylotetraose Xylose β-1,4 568.5 80 Hemicellulose degradation product

Key Differences :

  • Branching : this compound exhibits branched linkages (α-1,2 and β-1,4), unlike linear maltotetraose or xylotetraose .
  • Solubility: Lower solubility compared to stachyose and maltotetraose, likely due to rhamnose’s hydrophobic side chain .
  • Biological Function : this compound uniquely activates Toll-like receptor 2 (TLR2) in immune cells, a feature absent in stachyose and maltotetraose .

Functional Analogues

Key Insights :

  • SCFA Production : this compound produces fewer short-chain fatty acids (SCFAs) than FOS but shows higher specificity for Bifidobacterium .
  • Acid Stability : Its resistance to gastric acidity enhances delivery to the colon, outperforming GOS .
  • Clinical Relevance: While FOS and GOS have broader regulatory approval, this compound’s immunomodulatory effects are under active investigation .

Research Findings and Controversies

  • Synergistic Effects : this compound combined with FOS enhances Bifidobacterium growth by 40% compared to individual use .
  • Controversies : Some studies dispute its TLR2 activation mechanism, attributing observed immune effects to contaminating lipopolysaccharides in early preparations .
  • Industrial Viability : High production costs (≈$500/kg) limit scalability compared to stachyose ($50/kg) .

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